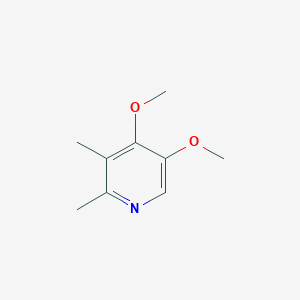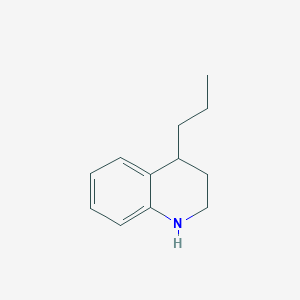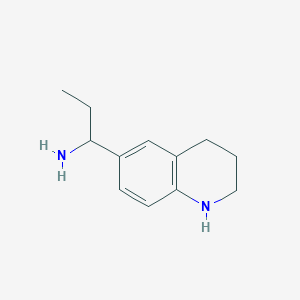![molecular formula C10H10BNO3 B8472096 [2-methyl-5-(2-oxazolyl)phenyl]boronic acid CAS No. 902775-27-3](/img/structure/B8472096.png)
[2-methyl-5-(2-oxazolyl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-methyl-5-(2-oxazolyl)phenyl]boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and an oxazole ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-methyl-5-(2-oxazolyl)phenyl]boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: [2-methyl-5-(2-oxazolyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.
Major Products Formed:
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds through Suzuki–Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [2-methyl-5-(2-oxazolyl)phenyl]boronic acid is used as a key reagent in the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of biaryl compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to form stable carbon-carbon bonds makes it a useful building block in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of complex organic molecules makes it a valuable reagent in various manufacturing processes.
Wirkmechanismus
The mechanism of action of [2-methyl-5-(2-oxazolyl)phenyl]boronic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The process begins with the oxidative addition of an aryl halide to a palladium catalyst, followed by the transmetalation of the boronic acid group to the palladium complex. The final step involves reductive elimination, resulting in the formation of a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 2-methylphenylboronic acid
- 5-(2-oxazolyl)phenylboronic acid
Comparison: Compared to similar compounds, [2-methyl-5-(2-oxazolyl)phenyl]boronic acid offers unique advantages due to the presence of both a methyl group and an oxazole ring. These substituents enhance its reactivity and make it a more versatile reagent in various chemical reactions. The compound’s ability to participate in Suzuki–Miyaura coupling reactions with high efficiency and selectivity sets it apart from other boronic acids .
Eigenschaften
CAS-Nummer |
902775-27-3 |
|---|---|
Molekularformel |
C10H10BNO3 |
Molekulargewicht |
203.00 g/mol |
IUPAC-Name |
[2-methyl-5-(1,3-oxazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BNO3/c1-7-2-3-8(6-9(7)11(13)14)10-12-4-5-15-10/h2-6,13-14H,1H3 |
InChI-Schlüssel |
ZYADOFNOATXHQT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C2=NC=CO2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B8472024.png)
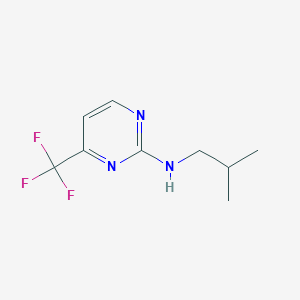
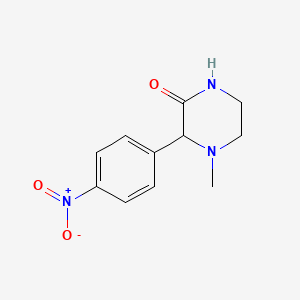
![Benzamide,n-[3-[7-amino-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl]-2,4-dichlorophenyl]-3-(trifluoromethyl)-](/img/structure/B8472032.png)
![[5-chloro-1-(2-methanesulfonyl-ethyl)-1H-indol-2-yl]-methanol](/img/structure/B8472036.png)
![(3,5-dichlorophenyl)methyl 4-[3-(2H-triazol-4-yl)propanoylamino]piperidine-1-carboxylate](/img/structure/B8472056.png)
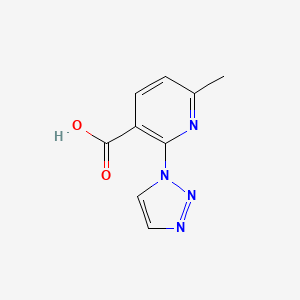
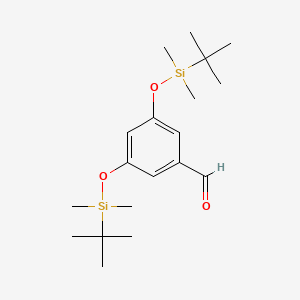
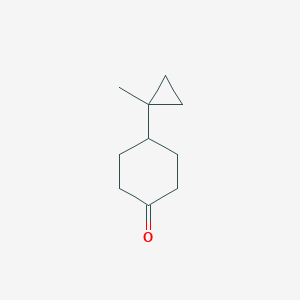
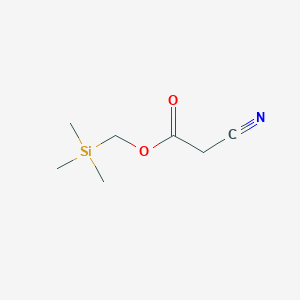
![4-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B8472104.png)
